N-(6-aminopyridin-3-yl)-4-methoxybenzamide N-(6-aminopyridin-3-yl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1290702-34-9
VCID: VC3410990
InChI: InChI=1S/C13H13N3O2/c1-18-11-5-2-9(3-6-11)13(17)16-10-4-7-12(14)15-8-10/h2-8H,1H3,(H2,14,15)(H,16,17)
SMILES: COC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol

N-(6-aminopyridin-3-yl)-4-methoxybenzamide

CAS No.: 1290702-34-9

Cat. No.: VC3410990

Molecular Formula: C13H13N3O2

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

N-(6-aminopyridin-3-yl)-4-methoxybenzamide - 1290702-34-9

Specification

CAS No. 1290702-34-9
Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
IUPAC Name N-(6-aminopyridin-3-yl)-4-methoxybenzamide
Standard InChI InChI=1S/C13H13N3O2/c1-18-11-5-2-9(3-6-11)13(17)16-10-4-7-12(14)15-8-10/h2-8H,1H3,(H2,14,15)(H,16,17)
Standard InChI Key NBVHIBAFSOHCLN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N

Introduction

Chemical Identity and Structure

N-(6-aminopyridin-3-yl)-4-methoxybenzamide (CAS: 1290702-34-9) is an organic compound with a molecular formula of C13H13N3O2 and a molecular weight of 243.26 g/mol . The compound features a 4-methoxybenzamide group connected to a 6-aminopyridin-3-yl scaffold, creating a structure with multiple functional groups that can participate in various molecular interactions. The chemical structure can be represented by the SMILES notation O=C(NC1=CC=C(N)N=C1)C2=CC=C(OC)C=C2, which indicates the specific arrangement of atoms and bonds within the molecule .

The compound contains several key structural elements that contribute to its chemical and biological properties:

  • A benzamide core structure, which is known to contribute to various biological activities

  • A methoxy substituent at the para position of the benzene ring, which can influence lipophilicity and receptor interactions

  • An amino group on the pyridine ring, which can serve as a hydrogen bond donor

  • Multiple nitrogen atoms that can function as hydrogen bond acceptors

These structural features collectively influence the compound's ability to interact with biological targets and contribute to its potential pharmacological applications.

Physical and Chemical Properties

N-(6-aminopyridin-3-yl)-4-methoxybenzamide possesses a range of physicochemical properties that are relevant to its behavior in biological systems and pharmaceutical formulations. Based on computational chemistry data, the compound has the following properties:

PropertyValue
Molecular Weight243.26 g/mol
Topological Polar Surface Area (TPSA)77.24 Ų
LogP1.9247
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Rotatable Bonds3

Table 1: Physicochemical properties of N-(6-aminopyridin-3-yl)-4-methoxybenzamide

The moderate LogP value (1.9247) suggests a balanced lipophilicity that may facilitate membrane permeability while maintaining reasonable water solubility . The compound's TPSA of 77.24 Ų indicates moderate polarity, which is important for predicting membrane permeability and bioavailability. The presence of multiple hydrogen bond donors and acceptors enables the compound to form interactions with biological targets, potentially contributing to specific binding activities.

Structural Analogs and Related Compounds

N-(6-aminopyridin-3-yl)-4-methoxybenzamide belongs to a broader class of benzamide derivatives that have been explored for various biological activities. Understanding the properties and activities of structural analogs can provide insights into the potential applications of this specific compound.

Other Related Compounds

Other relevant compounds include:

  • N-[(6-aminopyridin-2-yl)methyl]cyclopropanecarboxamide (CAS: 2137647-72-2), which shares the aminopyridine scaffold but differs in the position of the amino group and the nature of the amide linkage .

  • (R)-3-[6-amino-pyridin-3-yl]-2-(1-cyclohexyl-1H-imidazol-4-yl)-propionic acid, which contains the 6-amino-pyridin-3-yl group present in our target compound but differs in the other structural components .

These related compounds provide context for understanding the potential structural class to which N-(6-aminopyridin-3-yl)-4-methoxybenzamide belongs and may offer insights into its potential applications.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of benzamide derivatives can provide insights into the potential biological activities of N-(6-aminopyridin-3-yl)-4-methoxybenzamide and guide future modifications to enhance specific properties.

Influence of the Methoxy Group

The methoxy substituent at the para position of the benzene ring in N-(6-aminopyridin-3-yl)-4-methoxybenzamide can influence the compound's biological activity in several ways:

  • Modulation of lipophilicity, affecting membrane permeability and distribution in biological systems

  • Provision of additional hydrogen bond acceptor capability

  • Potential for specific interactions with binding pockets in target proteins

Analytical Characterization

The analytical characterization of N-(6-aminopyridin-3-yl)-4-methoxybenzamide involves various spectroscopic and chromatographic techniques that provide information about its structure, purity, and identity.

Spectroscopic Analysis

Based on approaches used for similar compounds, the spectroscopic characterization of N-(6-aminopyridin-3-yl)-4-methoxybenzamide would likely involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information about the hydrogen and carbon environments in the molecule, confirming its structure.

  • Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound and provide fragmentation patterns characteristic of its structure.

  • Infrared (IR) Spectroscopy: IR analysis would reveal functional groups such as the amide bond (C=O stretching), aromatic C=C bonds, and N-H stretching from the amino group.

  • UV-Visible Spectroscopy: This would provide information about the compound's chromophores and their absorption characteristics.

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be essential for assessing the purity of N-(6-aminopyridin-3-yl)-4-methoxybenzamide and could be coupled with mass spectrometry (LC-MS) for more comprehensive analysis. Gas chromatography coupled with mass spectrometry (GC-MS) might also be employed, depending on the compound's volatility and thermal stability.

Future Research Directions

Research on N-(6-aminopyridin-3-yl)-4-methoxybenzamide is still developing, and several avenues for future investigation could yield valuable insights into its properties and applications.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies involving systematic modifications of N-(6-aminopyridin-3-yl)-4-methoxybenzamide could help identify the structural features critical for specific biological activities. Such studies might involve:

  • Varying the position of the methoxy group on the benzene ring

  • Replacing the methoxy group with other substituents

  • Modifying the position of the amino group on the pyridine ring

  • Exploring bioisosteric replacements of key functional groups

Biological Screening

Broader screening of N-(6-aminopyridin-3-yl)-4-methoxybenzamide against various biological targets could reveal unexpected activities beyond those suggested by structural analogs. Potential screening approaches might include:

  • Kinase inhibition assays, given the activity of related compounds against kinases like MPS1 and Aurora kinases

  • GPCR modulation assays, considering the potential for allosteric modulation

  • Cell-based assays to assess anti-proliferative or cytotoxic effects

  • Enzyme inhibition studies targeting proteases or other enzymes of therapeutic interest

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